4-Nitro-1,2,3,6,7,8-hexahydropyrene
Overview
Description
4-Nitro-1,2,3,6,7,8-hexahydropyrene is a chemical compound with the molecular formula C16H15NO2 . It is used as a reagent or building block in the chemical synthesis of many polycyclic hydrocarbons .
Synthesis Analysis
The synthesis of 1,2,3,6,7,8-Hexahydropyrene, a precursor to 4-Nitro-1,2,3,6,7,8-hexahydropyrene, involves the use of Birch conditions with lithium reductant . The unsaturated rings lie essentially in a plane, and the saturated rings are substantially non-planar .
Molecular Structure Analysis
The molecular structure of 4-Nitro-1,2,3,6,7,8-hexahydropyrene consists of 16 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The unsaturated rings lie essentially in a plane, and the saturated rings are substantially non-planar .
Physical And Chemical Properties Analysis
4-Nitro-1,2,3,6,7,8-hexahydropyrene has a molecular weight of 253.29 g/mol . It has a topological polar surface area of 45.8 Ų and a complexity of 377 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .
Scientific Research Applications
Application 1: High Energy Chemistry
- Summary of Application : 4-Nitro-1,2,3,6,7,8-hexahydropyrene is used in the development of highly nitrated compounds, which are potential oxidizing agents. These could replace environmentally hazardous materials such as ammonium perchlorate .
- Methods of Application : The formation of the first azole molecule bonded to seven nitro groups, 4-nitro-3,5-bis (trinitromethyl)-1H-pyrazole (4), is achieved by the stepwise nitration of 3,5-dimethyl-1H-pyrazole . The reaction goes through the formation of a neutral unstable intermediate 3, which can be isolated and characterized .
- Results or Outcomes : Compound 4 exhibits exceptional physicochemical properties with a positive oxygen balance (OBCO2 = 13.62%) and an extremely high calculated density (2.04 g cm−3 at 100 K). This is impressively high for a C, H, N, O compound .
Application 2: Synthesis of Polycyclic Hydrocarbons
properties
IUPAC Name |
4-nitro-1,2,3,6,7,8-hexahydropyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZSMBRWPWEQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)[N+](=O)[O-])C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237115 | |
Record name | Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1,2,3,6,7,8-hexahydropyrene | |
CAS RN |
88535-47-1 | |
Record name | Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088535471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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